molecular formula C14H20ClNO3 B1397681 Methyl 2-(3-piperidinylmethoxy)benzoate hydrochloride CAS No. 1220020-77-8

Methyl 2-(3-piperidinylmethoxy)benzoate hydrochloride

Cat. No. B1397681
M. Wt: 285.76 g/mol
InChI Key: ZPAFMLQIXXKJAN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Methyl 2-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride is C14H20ClNO3. The molecular weight is 285.76 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 2-(3-piperidinylmethoxy)benzoate hydrochloride include its molecular formula, C14H20ClNO3, and its molecular weight, 285.76 g/mol . Additional properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Antispasmodic Activity

Ester analogues of methyl-2-(4-(2-piperidinoethoxy)benzoyl)-benzoate hydrochloride, such as HL 752, have shown potent and long-lasting antispasmodic activity. This compound was highlighted for its significant in vitro and in vivo antispasmodic effects and stability against enzymatic hydrolysis, making it a promising candidate for clinical development in treating conditions involving spasms (Bal-Tembe et al., 1997).

Antiparasitic Activity

Research on Piper species has led to the discovery of various benzoic acid derivatives with notable antiparasitic effects. Among these, certain methyl benzoate derivatives demonstrated significant leishmanicidal and trypanocidal activities, suggesting potential applications in the development of antiparasitic agents (Flores et al., 2008).

Chemical Synthesis and Modification

In the realm of chemical synthesis, methyl benzoate derivatives have been utilized as key intermediates or reactants. For instance, selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides using benzoate esters has facilitated new approaches to RNA and DNA-RNA mixture synthesis, showcasing the utility of these compounds in nucleic acid chemistry (Kempe et al., 1982).

Insecticidal Properties

Investigations into the insecticidal properties of Piper guanacastensis extracts have identified methyl benzoate derivatives as the principal components responsible for significant activity against mosquito larvae. This finding opens up possibilities for utilizing such compounds in eco-friendly pest control strategies (Pereda-Miranda et al., 1997).

Metabolic Studies

The metabolic fate of synthetic cannabinoid receptor agonists such as QMMSB and QMiPSB, which are structurally related to methyl benzoate derivatives, has been extensively studied. These works provide insights into the enzymatic processes involved in the metabolism of such compounds, aiding in the understanding of their pharmacokinetics and potential interactions (Richter et al., 2022).

properties

IUPAC Name

methyl 2-(piperidin-3-ylmethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-6-2-3-7-13(12)18-10-11-5-4-8-15-9-11;/h2-3,6-7,11,15H,4-5,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAFMLQIXXKJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-piperidinylmethoxy)benzoate hydrochloride

CAS RN

1220020-77-8
Record name Benzoic acid, 2-(3-piperidinylmethoxy)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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